molecular formula C20H11Br2NO2 B5062010 2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one

2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one

Cat. No.: B5062010
M. Wt: 457.1 g/mol
InChI Key: ZOJWHTSPHQVKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a biphenyl group and two bromine atoms attached to the benzoxazine ring. Benzoxazines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of a catalyst such as copper chloride . The bromination of the biphenyl derivative can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and high yield . This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to interact with various enzymes and receptors, leading to its biological effects . The bromine atoms enhance the compound’s reactivity, making it a potent agent in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one is unique due to its combination of a biphenyl group and a benzoxazine ring with bromine atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

6,8-dibromo-2-(4-phenylphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br2NO2/c21-15-10-16-18(17(22)11-15)23-19(25-20(16)24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJWHTSPHQVKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4Br)Br)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.